molecular formula C18H26N6 B5708447 N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine

N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine

Cat. No.: B5708447
M. Wt: 326.4 g/mol
InChI Key: LFPRCIYJGDYRTH-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine is a complex ethylenediamine derivative featuring a tetraethyl-substituted diamine backbone and a fused tetrazatricyclic aromatic system. The tetrazatricyclo component introduces steric bulk and electronic complexity, distinguishing it from simpler ethylenediamine analogs .

Properties

IUPAC Name

N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-6-23(7-2)9-8-19-15-11-14(5)21-18-16-12(3)10-13(4)20-17(16)22-24(15)18/h10-11,19H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRCIYJGDYRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the ethane-1,2-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrogen-containing rings or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction could lead to amines or other reduced forms of the compound.

Scientific Research Applications

N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylenediamine Derivatives with Alkyl Substituents

  • N,N,N',N'-Tetraethylethylenediamine (TEEN) Structure: Fully substituted ethylenediamine with four ethyl groups. Properties: High solubility in organic solvents due to nonpolar substituents; basicity reduced compared to unsubstituted ethylenediamine. Applications: Used as a ligand in coordination chemistry and surfactant synthesis . Comparison: The target compound’s bulky tetrazatricyclo group likely reduces solubility in nonpolar solvents but enhances stability in aqueous environments compared to TEEN.

Aromatic and Heterocyclic Derivatives

  • N'-(4-Methoxy-Benzyl)-N,N-Dimethyl-N'-(6-Methyl-Pyridazin-3-yl)-Ethane-1,2-Diamine Structure: Ethylenediamine with pyridazinyl and methoxybenzyl substituents. Properties: Enhanced π-π stacking due to aromatic groups; moderate solubility in polar aprotic solvents. Applications: Potential bioactivity in drug design (e.g., kinase inhibition) . Comparison: While both compounds feature heterocyclic groups, the target compound’s fused tetrazatricyclo system may confer unique electronic properties, such as increased rigidity and altered redox behavior.

Coordination-Reactive Derivatives

  • N,N,N′-Trimethyl-N′-(2-(4-Methyl-1-Piperazinyl)Ethyl)Ethylenediamine Structure: Ethylenediamine with piperazinyl and methyl substituents. Properties: Strong chelating ability for transition metals; pH-dependent solubility. Applications: Metal ion sequestration and catalysis . Comparison: The target compound’s tetrazatricyclo moiety may hinder metal coordination compared to this derivative, but its nitrogen-rich structure could enable novel binding modes.

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Solubility Key Applications
Target Compound ~450 (estimated) Tetrazatricyclo, Diethyl Low (predicted) Coordination chemistry
TEEN 172.31 Tetraethyl High (organic) Surfactants, ligands
N'-(4-Methoxy-Benzyl)-... 300.40 Pyridazinyl, Methoxybenzyl Moderate (DMF) Drug design
N,N,N′-Trimethyl... ~300 (estimated) Piperazinyl, Methyl pH-dependent Metal chelation

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s structural similarity to known ethylenediamine derivatives can be quantified:

  • TEEN : Low similarity (Tanimoto < 0.3) due to lack of aromaticity.
  • Pyridazinyl Derivative : Moderate similarity (Tanimoto ~0.5) due to shared diamine backbone and heterocyclic groups.
  • Piperazinyl Derivative : Higher similarity (Tanimoto ~0.6) due to nitrogen-rich substituents .

Research Implications

The tetrazatricyclo system in the target compound may enable novel applications:

  • Catalysis : Steric hindrance could stabilize unusual metal oxidation states.
  • Bioactivity : Nitrogen-rich structures often exhibit antimicrobial or anticancer properties, as seen in similar compounds ().
  • Material Science : Rigid aromatic systems may enhance thermal stability in polymers or coatings.

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